Propyl[1-(pyridin-3-YL)ethyl]amine is an organic compound classified as a secondary amine. It features a propyl group attached to an ethylamine moiety, which is further substituted with a pyridine ring at the 3-position. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The compound can be synthesized through several methods, primarily involving reactions between pyridine derivatives and amines. The significance of this compound lies in its applications in scientific research and industry, particularly in the synthesis of complex organic molecules.
The synthesis of Propyl[1-(pyridin-3-YL)ethyl]amine can be accomplished through various methods:
In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield of Propyl[1-(pyridin-3-YL)ethyl]amine. Optimization of reaction conditions, including temperature and pressure, is crucial for maximizing efficiency. Advanced purification techniques such as chromatography are often utilized to obtain high-purity products.
The molecular structure of Propyl[1-(pyridin-3-YL)ethyl]amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| InChI | InChI=1S/C10H16N2/c1-3-6-12-9(2)10-5-4-7-11-8-10/h4-5,7-9,12H,3,6H2,1-2H3 |
Propyl[1-(pyridin-3-YL)ethyl]amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Propyl[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and activity modulation depend on its structural features:
Propyl[1-(pyridin-3-YL)ethyl]amine exhibits typical characteristics of amines:
Key chemical properties include:
The stability and reactivity of Propyl[1-(pyridin-3-YL)ethyl]amine are influenced by its structure, making it suitable for various applications in organic synthesis and material science.
Propyl[1-(pyridin-3-YL)ethyl]amine has diverse applications across multiple scientific fields:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7